molecular formula C5H9NO2 B13469055 (5S)-5-(hydroxymethyl)pyrrolidin-3-one

(5S)-5-(hydroxymethyl)pyrrolidin-3-one

Cat. No.: B13469055
M. Wt: 115.13 g/mol
InChI Key: LXVAWPLLBHPLQF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-(Hydroxymethyl)pyrrolidin-3-one is a chiral pyrrolidinone derivative characterized by a five-membered lactam ring with a hydroxymethyl group (-CH₂OH) at the C5 position (S-configuration) and a ketone at the C3 position. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor or intermediate in synthesizing bioactive molecules.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(5S)-5-(hydroxymethyl)pyrrolidin-3-one

InChI

InChI=1S/C5H9NO2/c7-3-4-1-5(8)2-6-4/h4,6-7H,1-3H2/t4-/m0/s1

InChI Key

LXVAWPLLBHPLQF-BYPYZUCNSA-N

Isomeric SMILES

C1[C@H](NCC1=O)CO

Canonical SMILES

C1C(NCC1=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(3Z,5S)-5-(Hydroxymethyl)-1-[(2'-Methylbiphenyl-4-yl)carbonyl]pyrrolidin-3-one O-Methyloxime
  • Structural Features :
    • Shares the (5S)-hydroxymethyl-pyrrolidin-3-one core.
    • Modified with a lipophilic biphenyl carbonyl group at N1 and an O-methyloxime substituent.
  • Pharmacological Activity :
    • Acts as an oxytocin receptor antagonist, improving endometrial receptivity in fertility treatments.
    • The biphenyl group enhances receptor binding affinity, while the oxime improves metabolic stability .
3-Hydroxycotinine [(5S)-3-Hydroxy-1-Methyl-5-(Pyridin-3-yl)pyrrolidin-2-one]
  • Structural Features: Pyrrolidinone core with a pyridinyl substituent at C5 and a hydroxyl group at C3. Methyl group at N1.
  • Pharmacological Activity :
    • Primary metabolite of nicotine, interacts with nicotinic acetylcholine receptors.
    • The pyridinyl group contributes to receptor recognition, while the hydroxyl group increases polarity, facilitating renal excretion .
(3S,5S)-3-Amino-1-Hydroxy-5-(Hydroxymethyl)pyrrolidin-2-one
  • Structural Features: Additional amino (-NH₂) and hydroxyl (-OH) groups at C3 and N1, respectively.
  • Functional Role :
    • Increased polarity due to multiple hydrophilic groups, suggesting utility as a pharmaceutical intermediate or in prodrug design .
(5S,3S)-5-tert-Butyldimethylsilyloxymethyl-3-(Monofluoromethyl)pyrrolidin-2-one
  • Structural Features: Protective tert-butyldimethylsilyl (TBS) group on the hydroxymethyl substituent. Monofluoromethyl group at C3.
  • Functional Role :
    • The TBS group enhances stability during synthetic processes, while the fluoromethyl group may influence bioavailability or metabolic resistance .

Comparative Analysis of Key Properties

Compound Core Structure Key Substituents LogP (Predicted) Solubility Biological Activity
(5S)-5-(Hydroxymethyl)pyrrolidin-3-one Pyrrolidinone -CH₂OH at C5 ~-0.5 High (polar) Intermediate/Precursor
(3Z,5S)-Biphenyl carbonyl derivative Pyrrolidinone Biphenyl carbonyl, O-methyloxime ~3.2 Low (lipophilic) Oxytocin antagonist
3-Hydroxycotinine Pyrrolidinone Pyridinyl at C5, -OH at C3 ~0.1 Moderate Nicotine metabolite
(3S,5S)-Amino-hydroxy derivative Pyrrolidinone -NH₂ at C3, -OH at N1 ~-1.2 High Pharmaceutical intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.